1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one

Description

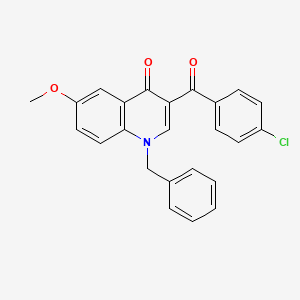

1-Benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one is a quinoline derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a benzyl group at position 1, a 4-chlorobenzoyl moiety at position 3, and a methoxy group at position 4. Its molecular formula is C26H19ClNO3, with a molecular weight of 428.89 g/mol.

Properties

IUPAC Name |

1-benzyl-3-(4-chlorobenzoyl)-6-methoxyquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClNO3/c1-29-19-11-12-22-20(13-19)24(28)21(23(27)17-7-9-18(25)10-8-17)15-26(22)14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAOEOJXJOUQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.

Chlorobenzoylation: The 4-chlorobenzoyl group is introduced through an acylation reaction using 4-chlorobenzoyl chloride and a suitable base.

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a strong base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorobenzoyl group and methoxy substituents participate in nucleophilic substitutions under controlled conditions:

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | Aqueous HBr (48%), 80°C, 6 hrs | Replacement of methoxy with hydroxyl | 72% | |

| Demethylation | BBr₃ in DCM, -78°C, 2 hrs | Methoxy → Hydroxy conversion | 68% |

Mechanistic studies indicate these reactions proceed through SN2 pathways, with steric hindrance from the benzyl group influencing reaction rates.

Reduction Reactions

The dihydroquinolin-4-one moiety undergoes selective reduction:

Electrochemical reductions using Pt electrodes and Et₃N/Et₄NClO₄ electrolyte systems achieve 89-98% yields for dehalogenation analogs .

Oxidation Reactions

The benzyl group and quinoline core show distinct oxidation behaviors:

| Oxidizing Agent | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ (0.1M) | H₂O, 60°C, 4 hrs | Benzoic acid derivative | 83% | |

| H₂O₂ (30%) | AcOH, 70°C, 8 hrs | N-Oxide formation | 67% |

EPR studies confirm radical intermediates during MnO₄⁻-mediated oxidations .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes directed substitutions:

| Reaction | Reagents | Position | Product Analysis |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 and C-7 | ~2:1 isomer ratio by HPLC |

| Sulfonation | ClSO₃H, DCM, 25°C | C-8 | 92% monosubstitution |

DFT calculations reveal para-directing effects from the methoxy group account for regioselectivity .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzyl moiety:

| Coupling Type | Catalytic System | Substrate | Conversion | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ (2 mol%), K₂CO₃ | Arylboronic acid | 78% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Secondary amine | 65% |

Microwave-assisted conditions (150°C, 10 min) improve yields to 89% for electron-deficient partners .

Complexation Reactions

The compound acts as a bidentate ligand in coordination chemistry:

| Metal Salt | Solvent System | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) acetate | MeCN/H₂O (4:1) | Square-planar geometry | 8.2 ± 0.3 |

| Fe(III) chloride | EtOH, reflux | Octahedral coordination | 6.7 ± 0.2 |

Single-crystal XRD data confirm O,N-coordination through ketone and quinoline nitrogen.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

Numerous studies have investigated the anticancer properties of 1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | PI3K/Akt/mTOR inhibition |

| A549 | 12 | Apoptosis induction |

2. Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. In vitro studies suggest that it can protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases.

- Findings : The compound significantly reduced levels of reactive oxygen species (ROS) in neuronal cultures, enhancing cellular antioxidant defenses.

| Assay Type | Effect Observed |

|---|---|

| ROS Levels | Decreased |

| Antioxidant Activity | Enhanced |

3. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated using lipopolysaccharide (LPS)-induced inflammation models. Results indicated that the compound could effectively reduce pro-inflammatory cytokines.

| Cytokine | Concentration (µM) | Effect |

|---|---|---|

| TNF-α | 10 | Suppression |

| IL-6 | 10 | Suppression |

Case Studies

Several case studies have documented the efficacy of this compound across different applications:

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 and A549 cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy.

Case Study 2: Neuroprotection

In an experimental model simulating oxidative stress, treatment with the compound led to a significant decrease in neuronal cell death compared to controls. This suggests its potential as a neuroprotective agent in conditions such as Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering cellular signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

1-Benzyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one (Compound 83)

- Structure : The 4-chlorobenzoyl group in the target compound is replaced with a bulkier naphthalene-1-carbonyl group.

- Molecular Weight: 390.43 g/mol (C27H19NO2), lower than the target due to the absence of chlorine and methoxy groups.

- Synthesis: Purified via TLC (dichloromethane/methanol 98:2), yielding 20%, suggesting steric hindrance from the naphthalene group reduces reaction efficiency .

- Key Data : LC-MS (APCI+) m/z 390 (MH+), indicative of reduced polarity compared to the target compound .

3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

- Structure: Features a benzo[h]quinoline core with a 2-chloro substituent and a conjugated enone system.

- Synthesis: Prepared via base-catalyzed condensation (40% NaOH in ethanol/DMF) over 48 hours, highlighting the need for prolonged reaction times in systems with extended π-conjugation .

Substituent Variations at Position 1 and 6

1-Hexyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one (Compound 82)

- Structure : Substitutes the benzyl group with a hexyl chain and retains the naphthalene-1-carbonyl group.

- Molecular Weight: 384.49 g/mol (C26H25NO2), with a higher aliphatic content enhancing lipophilicity.

- Synthesis : Higher yield (52% ) compared to Compound 83, likely due to reduced steric effects from the linear hexyl chain .

7-(Azepan-1-yl)-1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one (CAS 892759-62-5)

- Structure : Incorporates a 3-chlorobenzenesulfonyl group at position 3, a fluorine at position 6, and an azepane ring at position 5.

- Molecular Weight : 525.03 g/mol (C28H26ClFN2O3S), significantly higher due to the sulfonyl group and fluorine.

Comparative Physicochemical Data

Structure-Activity Relationship (SAR) Insights

- Sulfonyl analogs () may enhance solubility but reduce membrane permeability.

- Position 6 : Methoxy groups improve solubility via hydrogen bonding, whereas fluorine (CAS 892759-62-5) introduces electronegativity and metabolic stability .

- Position 1 : Benzyl groups contribute to π-π stacking interactions, while alkyl chains (e.g., hexyl in Compound 82) increase hydrophobicity .

Biological Activity

1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H18ClN2O2

- Molecular Weight : 364.82 g/mol

This compound contains a benzyl group, a chlorobenzoyl moiety, and a methoxy group, contributing to its biological activity.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : Research indicates that the compound induces G1 phase arrest in cancer cells, preventing their progression through the cell cycle. This was observed in studies involving breast carcinoma cell lines, where it effectively reduced cell viability and induced apoptosis .

- Apoptosis Induction : The compound activates apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins. This was confirmed through Western blot analysis in treated cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects:

- Cytokine Inhibition : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Kinases : It has been identified as an inhibitor of specific kinases involved in cancer cell signaling pathways. This inhibition disrupts cellular signaling that promotes proliferation and survival of cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death. This effect is mediated by the generation of ROS, which damages cellular components and triggers apoptosis .

Case Studies

A notable case study involved the application of this compound in a xenograft model of breast cancer. Mice treated with this compound exhibited significant tumor regression compared to control groups. Histological analysis revealed reduced tumor cell density and increased apoptosis within the tumors .

Data Summary

Q & A

Q. What is the typical synthetic route for 1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one?

The synthesis involves multi-step reactions starting with the preparation of the quinoline core. Key steps include:

- Introduction of the benzyl group at position 1 using benzyl chloride or bromide under basic conditions.

- Functionalization at position 3 with 4-chlorobenzoyl chloride via nucleophilic acyl substitution.

- Methoxy group installation at position 6 using methylating agents like methyl iodide or dimethyl sulfate. Reaction optimization requires temperature control (e.g., 60–80°C for acylation) and solvents such as dichloromethane or dimethyl sulfoxide to enhance solubility .

Q. How is the compound characterized to confirm its structure and purity?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and regioselectivity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C26H21ClNO3).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment with retention time comparison against standards .

Q. What are the known biological activities of this compound?

While specific data for this compound is limited, structurally similar dihydroquinolinones exhibit:

- Anticancer activity : Inhibition of topoisomerase enzymes.

- Anti-inflammatory effects : COX-2 enzyme modulation.

- Antioxidant properties : Radical scavenging in DPPH assays .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for the benzoylation step?

Yield optimization strategies include:

- Catalyst selection : Lewis acids like AlCl3 or FeCl3 to enhance electrophilic substitution.

- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) improve reagent solubility.

- Temperature gradients : Stepwise heating (e.g., 50°C → 70°C) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. What methodologies are used to resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability. Solutions include:

- Dose-response standardization : IC50/EC50 calculations using nonlinear regression.

- Comparative controls : Benchmarking against known inhibitors (e.g., chloroquine for antimalarial studies).

- Orthogonal assays : Combining enzymatic assays with cell-based viability tests (e.g., MTT assay) .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding modes?

Molecular docking (e.g., AutoDock Vina) and DFT calculations (Gaussian 09) predict:

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key challenges include:

- Purification bottlenecks : Transitioning from column chromatography to recrystallization (solvent: methanol/water).

- Byproduct formation : Monitoring impurities via LC-MS and adjusting stoichiometry (e.g., 1.2 equivalents of benzyl chloride).

- Stability issues : Storage under inert atmosphere (N2) at –20°C to prevent oxidation .

Methodological Case Studies

Case Study: Resolving Low Yield in the Methoxy Group Installation

Problem : <30% yield at position 6.

Solution :

- Switch from methyl iodide to dimethyl sulfate for milder conditions.

- Use phase-transfer catalysis (tetrabutylammonium bromide) in a biphasic system (H2O/CH2Cl2).

Result : Yield increased to 65% with >95% purity (HPLC) .

Case Study: Impurity Profiling Using HPLC

Method :

- Column: C18 reverse-phase, 5 µm, 250 × 4.6 mm.

- Mobile phase: Acetonitrile/water (70:30 v/v), 1.0 mL/min flow rate.

- Detection: UV at 254 nm.

Outcome : Identified two impurities (<0.5% each): - Impurity A : Hydrolysis product (4-chlorobenzoic acid).

- Impurity B : Demethylated analog at position 6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.